molecular formula C19H15N5O5S2 B254710 N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B254710
M. Wt: 457.5 g/mol
InChI Key: CIACXZYBFFOPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide, also known as HNTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, and its unique properties have made it a popular choice among scientists. In

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, as well as the protection of neurons from damage. N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide can prevent the growth and proliferation of cancer cells. Additionally, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects neurons from damage.
Biochemical and Physiological Effects:
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as protect neurons from damage. Additionally, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its unique properties. N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has been shown to have potent anticancer and neuroprotective effects, making it a valuable tool for cancer and neurological research. Additionally, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases. However, there are also some limitations associated with the use of N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide in lab experiments. One limitation is its potential toxicity, which can limit its use in certain experiments. Additionally, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research involving N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide. One direction is to further explore its potential applications in cancer research. N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to explore its potential applications in the treatment of neurological disorders. N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurological disorders such as Alzheimer's disease. Additionally, further research could be done to explore the antimicrobial properties of N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide and its potential applications in the treatment of infectious diseases.

Synthesis Methods

The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide involves several steps. The first step involves the reaction of 4-hydroxy-1-naphthalenesulfonic acid with thionyl chloride to form 4-chloro-1-naphthalenesulfonic acid. The second step involves the reaction of 4-chloro-1-naphthalenesulfonic acid with 5-amino-1H-1,2,4-triazole to form 4-(5-amino-1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-ol. The third step involves the reaction of 4-(5-amino-1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-ol with 4-methyl-3-nitrobenzenesulfonyl chloride to form N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various research studies, including cancer research, neurological disorders, and infectious diseases. N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. Additionally, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.

properties

Product Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide

Molecular Formula

C19H15N5O5S2

Molecular Weight

457.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C19H15N5O5S2/c1-11-6-7-12(8-16(11)24(26)27)31(28,29)23-15-9-17(30-19-20-10-21-22-19)18(25)14-5-3-2-4-13(14)15/h2-10,23,25H,1H3,(H,20,21,22)

InChI Key

CIACXZYBFFOPCZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)[N+](=O)[O-]

Origin of Product

United States

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